![molecular formula C16H19N3O B2652284 N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034607-80-0](/img/structure/B2652284.png)

N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

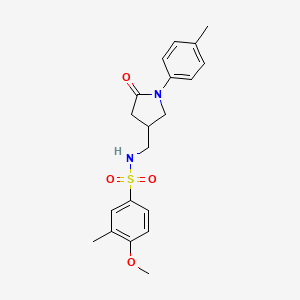

“N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine” is a chemical compound. It is structurally related to drugs like 5-APDB and 5-MAPB, which have similar effects to MDMA and have been used as recreational drugs .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves several key steps including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate .Aplicaciones Científicas De Investigación

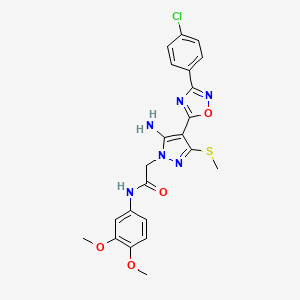

1. Inhibitor of Fungi, Bacteria, and Virus Protein The compound has been studied for its potential as an inhibitor of fungi, bacteria, and virus protein . The study used molecular docking and molecular dynamics, as well as ADMET studies, to explore the potential of 2,3-dihydrobenzofurans (DHB) derivatives . The results showed that the compounds are not equally effective against pathogens, such as fungi, viruses, and bacteria .

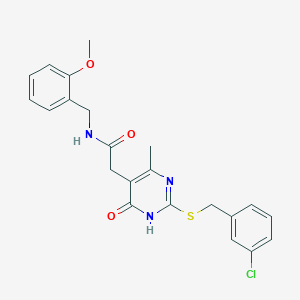

Anticancer Activities

Some substituted benzofurans have shown significant cell growth inhibitory effects . The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antimicrobial Activity

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Kinase Inhibitors

Compounds containing benzofuran structures have been shown to be kinase inhibitors that exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of VEGFR-2 .

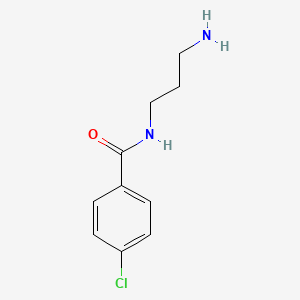

Sedative-Hypnotic Drug

Ramelteon is a new type of sedative-hypnotic drug with high affinity for melatonin receptors MT1 and MT2, and has been successfully used in the treatment of insomnia patients . The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring .

Anti-inflammatory and Antioxidant Properties

Benzofuran derivatives exhibit nerve growth factor activating activity, anti-inflammatory, antioxidant properties .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-16-13(5-8-20-16)9-12(1)11-17-14-4-7-19-15(10-14)3-6-18-19/h1-3,6,9,14,17H,4-5,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKSAZFJTTWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NCC3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)

![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)